![molecular formula C13H10Cl2N2O4 B1224000 5,6-Dichloro-3-pyridinecarboxylic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1224000.png)
5,6-Dichloro-3-pyridinecarboxylic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dichloro-3-pyridinecarboxylic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester is a member of pyridines and an aromatic carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Cardiotonic Activity
"5,6-Dichloro-3-pyridinecarboxylic acid" derivatives have been synthesized and tested for cardiotonic activity. These compounds, as analogues to milrinone, exhibit positive inotropic activity, although to a lesser degree than milrinone. Such research points towards potential applications in cardiovascular diseases (Mosti et al., 1992).
Antibacterial Activity
Certain derivatives, such as thienopyridinone antibacterials, have shown significant antibacterial activity. For instance, compounds with 7-aryl-4-oxothieno[2,3-b]pyridine-5-carboxylic acids and their methyl esters demonstrated high activity against pathogens like Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus (El-Abadelah et al., 1998).
Esterification in Chemical Synthesis
The compound plays a role in the esterification of carboxylic acids by alcohols. This process is crucial in organic synthesis, particularly in the formation of carboxylic esters, which are important intermediates in chemical synthesis (Takimoto et al., 1981).
Surface Active Properties
The compound is also involved in the synthesis of surface-active agents. For instance, pyridinium gemini surfactants synthesized from related carboxylic acids and pyridinecarboxylate esters have been evaluated for their surface tension and conductivity, indicating potential applications in surfactant chemistry (Patial et al., 2013).
Vasodilatory Activity
N-[(ethyl-4,6-diaryl-3-pyridinecarboxylate)-2-yl]amino acid esters, synthesized using similar chemical frameworks, have shown considerable vasodilatory properties, suggesting potential therapeutic applications in cardiovascular disorders (Girgis et al., 2006).
Eigenschaften
Produktname |
5,6-Dichloro-3-pyridinecarboxylic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester |
|---|---|
Molekularformel |
C13H10Cl2N2O4 |
Molekulargewicht |
329.13 g/mol |
IUPAC-Name |
[2-(furan-2-ylmethylamino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate |
InChI |
InChI=1S/C13H10Cl2N2O4/c14-10-4-8(5-17-12(10)15)13(19)21-7-11(18)16-6-9-2-1-3-20-9/h1-5H,6-7H2,(H,16,18) |
InChI-Schlüssel |
BCVHWIOZSQTJIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)CNC(=O)COC(=O)C2=CC(=C(N=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B1223918.png)
![Acetic acid [4-[(1-oxo-2-phenylethyl)amino]phenyl] ester](/img/structure/B1223920.png)
![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(2-phenylphenyl)benzamide](/img/structure/B1223921.png)
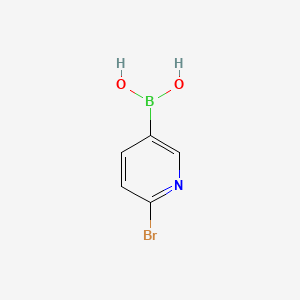
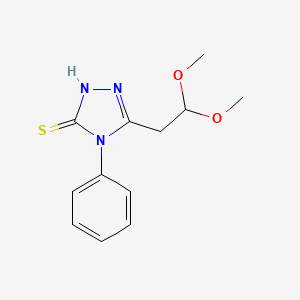
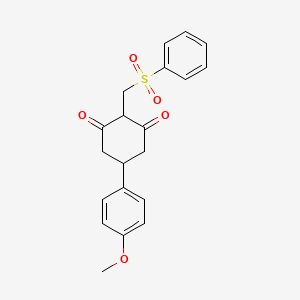
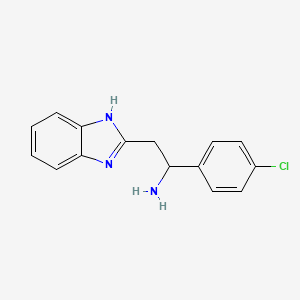
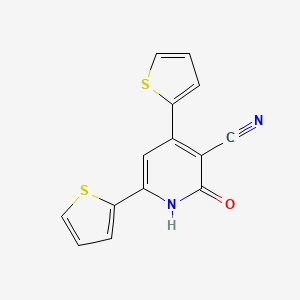
![4-(1-Piperidinyl)-3-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid ethyl ester](/img/structure/B1223932.png)

![2-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1223935.png)
![N-[[(5-methyl-1H-pyrazol-3-yl)amino]-oxomethyl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide](/img/structure/B1223938.png)
![1-cyclopropyl-6-fluoro-8-methoxy-7-[(3S)-3-methylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1223939.png)
![N-(2-fluorophenyl)-2-[[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-1-benzopyran-7-yl]oxy]acetamide](/img/structure/B1223940.png)